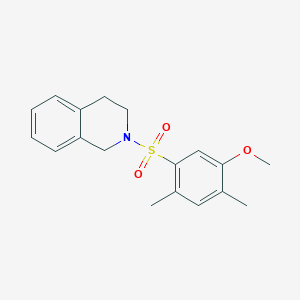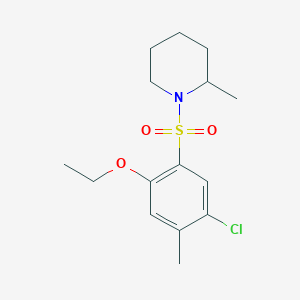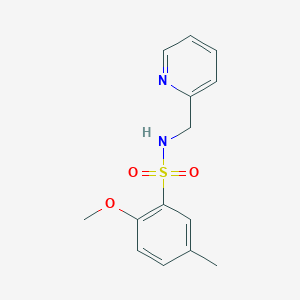![molecular formula C15H18N2O3S B344757 [(3-Methyl-4-propoxyphenyl)sulfonyl]-3-pyridylamine CAS No. 898650-44-7](/img/structure/B344757.png)
[(3-Methyl-4-propoxyphenyl)sulfonyl]-3-pyridylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-Methyl-4-propoxyphenyl)sulfonyl]-3-pyridylamine is an organic compound that features a sulfonyl group attached to a pyridylamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methyl-4-propoxyphenyl)sulfonyl]-3-pyridylamine typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonylation of 3-pyridylamine with a sulfonyl chloride derivative, followed by the introduction of the 3-methyl-4-propoxyphenyl group through a series of substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
[(3-Methyl-4-propoxyphenyl)sulfonyl]-3-pyridylamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic attack, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various nucleophiles (amines, thiols) are employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitro derivatives, while nucleophilic substitution can produce various substituted sulfonyl derivatives .
Aplicaciones Científicas De Investigación
[(3-Methyl-4-propoxyphenyl)sulfonyl]-3-pyridylamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of [(3-Methyl-4-propoxyphenyl)sulfonyl]-3-pyridylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity . Additionally, the compound can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their structure and function .
Comparación Con Compuestos Similares
[(3-Methyl-4-propoxyphenyl)sulfonyl]-3-pyridylamine can be compared with other sulfonyl-containing pyridylamines, such as:
[(4-Methylphenyl)sulfonyl]-3-pyridylamine: This compound has a similar structure but lacks the propoxy group, which may affect its chemical reactivity and biological activity.
[(3-Methyl-4-methoxyphenyl)sulfonyl]-3-pyridylamine: The presence of a methoxy group instead of a propoxy group can influence the compound’s solubility and interaction with biological targets.
[(3-Methyl-4-ethoxyphenyl)sulfonyl]-3-pyridylamine: The ethoxy group provides different steric and electronic properties compared to the propoxy group, potentially altering the compound’s behavior in chemical reactions and biological systems.
Propiedades
IUPAC Name |
3-methyl-4-propoxy-N-pyridin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-3-9-20-15-7-6-14(10-12(15)2)21(18,19)17-13-5-4-8-16-11-13/h4-8,10-11,17H,3,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBHZWHZTSUNBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B344676.png)

amine](/img/structure/B344678.png)


![Ethyl 1-[(4-ethoxynaphthyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B344689.png)

![[(4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B344697.png)




